3-Bromo-7-methyl-1H-indazole

描述

Molecular Architecture and Crystallographic Analysis

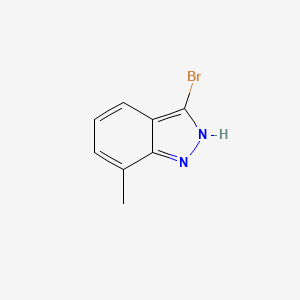

3-Bromo-7-methyl-1H-indazole (CAS 885519-00-6) is a brominated indazole derivative with the molecular formula $$ \text{C}8\text{H}7\text{BrN}_2 $$ and a molecular weight of 211.06 g/mol. Its structure consists of a bicyclic indazole core substituted with a bromine atom at position 3 and a methyl group at position 7 (Figure 1). The indazole scaffold comprises a benzene ring fused to a pyrazole ring, with the bromine and methyl groups occupying adjacent positions on the benzene moiety. The SMILES notation $$ \text{CC1=CC=CC2=C1NN=C2Br} $$ confirms the spatial arrangement of substituents.

Crystallographic data for this compound remain unreported, but analogous brominated indazoles provide insights into likely structural features. For example, 7-(pent-1-ynyl)-1H-indazole crystallizes in the orthorhombic system with space group $$ P212121 $$, featuring planar aromatic systems and intermolecular hydrogen bonds stabilizing the lattice. X-ray diffraction studies of 3-bromo-1-methyl-7-nitro-1H-indazole reveal bond lengths of 1.73 Å for C–Br and 1.45 Å for C–NO$$2$$, with dihedral angles between substituents and the indazole plane ranging from 2.5° to 7.8°. These metrics suggest that this compound likely adopts a nearly planar configuration, minimizing steric hindrance between the bromine and methyl groups.

Table 1: Key molecular parameters of this compound

| Property | Value |

|---|---|

| Molecular formula | $$ \text{C}8\text{H}7\text{BrN}_2 $$ |

| Molecular weight | 211.06 g/mol |

| Boiling point | Not reported |

| Melting point | Not reported |

| Density | 1.68 g/cm³ (estimated) |

| LogP | 2.6 |

Tautomeric Behavior and Electronic Configuration

The indazole system exhibits tautomerism between 1H- and 2H-forms, with the 1H-tautomer predominating due to greater thermodynamic stability. For this compound, this equilibrium is constrained by the electron-withdrawing bromine atom at position 3 and the electron-donating methyl group at position 7. Density functional theory (DFT) calculations on similar compounds, such as 7-nitro-1H-indazole, show that substituents alter tautomer stability by modulating aromatic π-electron density. The bromine atom’s −I effect depletes electron density at position 3, while the methyl group’s +I effect enhances electron donation at position 7, creating a polarized electronic environment that favors the 1H-tautomer by approximately 14–16 kJ/mol compared to unsubstituted indazole.

Frontier molecular orbital analysis reveals that the highest occupied molecular orbital (HOMO) of this compound localizes on the pyrazole nitrogen atoms and the bromine-substituted benzene ring, while the lowest unoccupied molecular orbital (LUMO) resides on the electron-deficient brominated aromatic system. This electronic configuration facilitates electrophilic substitution at position 5 and nucleophilic reactions at position 2, as demonstrated in regioselective bromination studies of related indazoles.

Comparative Analysis with Related Brominated Indazole Derivatives

This compound belongs to a family of brominated indazoles with distinct substitution patterns that modulate physicochemical properties (Table 2). Compared to 5-bromo-7-methyl-1H-indazole (CAS 156454-43-2), the positional isomerism of bromine significantly alters reactivity: the 3-bromo derivative undergoes Suzuki coupling at position 7, while the 5-bromo isomer reacts preferentially at position 3. The methyl group’s steric effects further differentiate these compounds; 7-methyl substitution in 3-bromo-1H-indazole reduces rotational freedom compared to 3-bromo-1-methyl-7-nitro-1H-indazole, where N-methylation eliminates tautomerism.

Table 2: Structural and electronic comparisons of brominated indazoles

Crystallographic comparisons highlight substitution-dependent packing patterns. While 3-bromo-1-methyl-7-nitro-1H-indazole forms π-stacked dimers stabilized by C–Br⋯π interactions, 7-(pent-1-ynyl)-1H-indazole relies on hydrogen bonding between NH and alkyne groups. These differences underscore how bromine position and auxiliary substituents dictate solid-state behavior, influencing solubility and melting points.

属性

IUPAC Name |

3-bromo-7-methyl-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-3-2-4-6-7(5)10-11-8(6)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKZPORZZFNBRAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=C(NN=C12)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646289 | |

| Record name | 3-Bromo-7-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-00-6 | |

| Record name | 3-Bromo-7-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-methyl-1H-indazole typically involves the bromination of 7-methyl-1H-indazole. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the indazole ring in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. The use of environmentally friendly solvents and catalysts is also emphasized to minimize waste and reduce the environmental impact of the production process .

化学反应分析

Types of Reactions

3-Bromo-7-methyl-1H-indazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium on carbon), solvents (e.g., ethanol, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone, water).

Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., ether, tetrahydrofuran).

Major Products

Substitution: 3-Amino-7-methyl-1H-indazole, 3-Thio-7-methyl-1H-indazole.

Oxidation: this compound-2-carboxylic acid, this compound-2-aldehyde.

Reduction: 7-Methyl-1H-indazole.

科学研究应用

3-Bromo-7-methyl-1H-indazole has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial activities.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.

Biological Studies: Researchers use it to study the biological activity of indazole derivatives and their interactions with various biological targets.

Industrial Applications: It is employed in the development of new materials and agrochemicals.

作用机制

The mechanism of action of 3-Bromo-7-methyl-1H-indazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, indazole derivatives have been shown to inhibit kinases, which are enzymes that play a crucial role in cell signaling and cancer progression . The bromine atom and the methyl group can influence the compound’s binding affinity and selectivity for its molecular targets .

相似化合物的比较

Structural and Substituent Analysis

The position and nature of substituents significantly influence the physicochemical properties, regioselectivity, and biological activity of brominated indazoles. Below is a comparative analysis:

Table 1: Structural Comparison of Brominated Indazoles

*Hypothetical compound inferred from analogs.

生物活性

3-Bromo-7-methyl-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by a bromine atom at the 3-position and a methyl group at the 7-position. This unique substitution pattern contributes to its distinct chemical reactivity and potential biological activities. The compound has garnered interest in medicinal chemistry due to its possible applications in anticancer, anti-inflammatory, and antimicrobial therapies.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and proteins involved in critical cellular processes. Indazole derivatives have been shown to inhibit cell growth in neoplastic cell lines, particularly by blocking the G0–G1 phase of the cell cycle at concentrations lower than 1 μM. This mechanism suggests potential applications in cancer treatment.

Key Mechanisms Identified:

- Enzyme Inhibition : The compound may inhibit nitric oxide synthases (NOS), which play significant roles in physiological processes such as vasodilation and neurotransmission.

- Cell Cycle Regulation : Indazole derivatives can induce cell cycle arrest, leading to reduced proliferation of cancer cells.

- Gene Expression Modulation : Changes in gene expression have been observed, impacting various cellular signaling pathways.

This compound exhibits several biochemical properties that enhance its biological activity:

| Property | Description |

|---|---|

| Molecular Weight | 211.06 g/mol |

| Chemical Formula | C8H7BrN2 |

| Solubility | Soluble in organic solvents; limited solubility in water |

| Stability | Stable under standard laboratory conditions |

Cellular Effects

Research indicates that indazole derivatives can influence cellular functions, including:

- Cell Signaling Pathways : Interaction with key signaling molecules can alter cellular responses.

- Metabolic Activity : Changes in metabolic pathways have been documented, potentially leading to altered energy production and utilization.

Anticancer Activity

A study focused on the anticancer properties of indazole derivatives, including this compound, demonstrated significant inhibition of various cancer cell lines. The compound was effective at low micromolar concentrations, indicating its potential as a lead compound for further development in cancer therapeutics.

Antimicrobial Activity

Indazole derivatives have also shown promise as antimicrobial agents. In particular, studies have highlighted their effectiveness against Gram-positive bacteria and fungi. For instance, compounds structurally similar to this compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

Comparative Studies

Comparative studies involving various indazole derivatives revealed that structural modifications significantly affect biological activity. For example, the presence of halogen atoms and functional groups can enhance or diminish antimicrobial properties.

常见问题

Basic: What are the recommended synthetic routes and purification methods for 3-Bromo-7-methyl-1H-indazole?

Methodological Answer:

The synthesis of brominated indazoles typically involves cyclization reactions or functionalization of pre-existing indazole scaffolds. For example, 3-Bromo-1-(1-(6-methoxynaphthalen-2-yl)ethyl)-1H-indazole was synthesized via a decarboxylative N-alkylation using a ruthenium photocatalyst, followed by purification via flash column chromatography (17% isopropyl acetate in heptane) . Key characterization steps include:

- NMR spectroscopy : Confirm regioselectivity and structural integrity (e.g., and NMR analysis).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., HRMS-ESI with <1 ppm error).

- Elemental analysis : Cross-check purity (e.g., C, H, N content matching theoretical values) .

Advanced: How can structural contradictions in biological activity data for this compound derivatives be resolved?

Methodological Answer:

Discrepancies in biological activity (e.g., α-glucosidase inhibition) may arise from:

- Variability in assay conditions : Differences in enzyme sources, pH, or substrate concentrations can skew results. Standardize protocols using validated kits or replicate conditions from prior studies (e.g., DPPH radical scavenging assays in ) .

- Structural heterogeneity : Subtle substituent changes (e.g., aryl vs. alkyl groups at position 7) significantly impact activity. Perform structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions .

- Cross-validation : Use orthogonal assays (e.g., enzymatic inhibition + cellular uptake studies) to confirm mechanisms .

Basic: What crystallographic techniques are suitable for determining the crystal structure of this compound?

Methodological Answer:

Small-molecule X-ray crystallography using SHELXL is the gold standard. Key steps include:

- Data collection : Use a single crystal (≤0.2 mm) and Mo-Kα radiation (λ = 0.71073 Å).

- Structure solution : Employ direct methods (SHELXT) for phase determination .

- Refinement : Iteratively adjust anisotropic displacement parameters and validate via R-factor convergence (e.g., R1 < 0.05 for high-resolution data) .

- Validation : Check for outliers in the ORTEP diagram (e.g., thermal ellipsoids) .

Advanced: How can computational modeling enhance SAR studies of brominated indazoles?

Methodological Answer:

- Docking simulations : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., α-glucosidase). Compare docking poses of analogs (e.g., 7-aryl vs. 7-alkynyl derivatives) to identify critical interactions .

- Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding energy (ΔG) and conformational flexibility .

- QSAR modeling : Train models on inhibition data (e.g., IC50 values) to predict activity of novel derivatives .

Basic: What analytical techniques validate the purity of synthesized this compound?

Methodological Answer:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to confirm ≥95% purity.

- Melting point analysis : Compare observed vs. literature values (e.g., sharp melting range within 1°C).

- Spectroscopic cross-check : Match IR peaks (e.g., N-H stretch at ~3400 cm) and NMR integrals to theoretical predictions .

Advanced: How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- Steric effects : The methyl group at position 7 may hinder Suzuki-Miyaura coupling at position 3. Use bulky ligands (e.g., SPhos) to accelerate transmetallation .

- Electronic effects : The electron-withdrawing bromo group enhances electrophilicity at position 3, favoring nucleophilic aromatic substitution (e.g., with amines). Monitor reactivity via NMR if fluorinated reagents are used .

- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc) vs. PdCl) to balance activity and selectivity .

Basic: What in vitro assays are used to evaluate the bioactivity of this compound derivatives?

Methodological Answer:

- Enzymatic inhibition : Measure IC50 against α-glucosidase using p-nitrophenyl-α-D-glucopyranoside as a substrate .

- Antioxidant activity : Perform DPPH radical scavenging assays (IC50 < 50 µM indicates strong activity) .

- Cytotoxicity testing : Use MTT assays on cancer cell lines (e.g., HeLa) to assess therapeutic potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。